molecular formula C16H13F6NO4S B2555779 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1351654-73-3

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2555779
CAS No.: 1351654-73-3
M. Wt: 429.33
InChI Key: SKHMKPYJLBKRBM-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that contains multiple functional groups, including trifluoromethyl, hydroxyl, phenyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the trifluoromethyl group:

    Phenylation: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Sulfonamide formation: The sulfonamide group can be formed by reacting the corresponding sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent.

    Cancer Research: Investigation of its effects on cancer cell lines.

Industry

    Polymer Synthesis: Use in the synthesis of specialty polymers.

    Chemical Manufacturing: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl groups could enhance binding affinity through hydrophobic interactions, while the sulfonamide group could participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-methoxybenzene-1-sulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-chlorobenzene-1-sulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of multiple trifluoromethyl groups in N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide makes it unique, as these groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The trifluoromethoxy group, in particular, can enhance lipophilicity and metabolic stability, making the compound potentially more effective in biological applications.

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6NO4S/c17-15(18,19)14(24,11-4-2-1-3-5-11)10-23-28(25,26)13-8-6-12(7-9-13)27-16(20,21)22/h1-9,23-24H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHMKPYJLBKRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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